

TDI-11861 In Vivo Studies in Mouse Models: Application Notes and Protocols

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Compound of Interest

Compound Name: TDI-11861

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Abstract

TDI-11861 is a potent and selective inhibitor of soluble adenylyl cyclase (sAC), an enzyme crucial for sperm motility and capacitation.[1][2][3][4] Preclinical studies in mouse models have demonstrated its potential as a non-hormonal, on-demand male contraceptive.[1][3][5][6] This document provides a detailed overview of the in vivo studies of **TDI-11861** in mice, including a summary of its efficacy, mechanism of action, and protocols for key experiments.

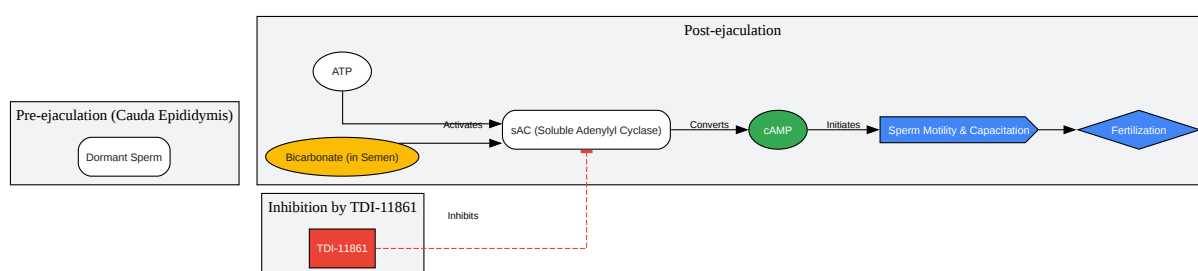
Introduction

Soluble adenylyl cyclase (sAC), encoded by the ADCY10 gene, is a key enzyme in sperm activation.[2][3] Upon ejaculation, bicarbonate in the seminal fluid activates sAC, leading to an increase in cyclic adenosine monophosphate (cAMP) levels.[1][2] This cAMP surge is essential for sperm capacitation and motility, processes required for fertilization.[1][3] Mice and men lacking functional sAC are infertile but otherwise healthy, highlighting sAC as a promising target for male contraception.[5][6]

TDI-11861 is a second-generation sAC inhibitor with high affinity, a slow dissociation rate, and good pharmacokinetic properties.[7][8] It has been shown to effectively block sperm motility and prevent pregnancy in mice in a reversible manner, without affecting mating behavior or causing apparent side effects.[1][5][6][9]

Mechanism of Action

TDI-11861 acts by binding to the active site of sAC, preventing the conversion of ATP to cAMP.[1] This inhibition blocks the downstream signaling cascade required for sperm motility and capacitation.[1] The key steps in the signaling pathway are illustrated below.



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Caption: Signaling pathway of sAC activation and its inhibition by **TDI-11861**.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of **TDI-11861**.

Table 1: In Vitro Potency and Selectivity

Parameter	Value	Species	Notes
IC ₅₀ (sAC)	3.3 nM[7][8][10]	Human (recombinant)	Concentration for 50% inhibition of purified sAC enzyme activity.
KD	1.4 nM[7][11]	Human	Dissociation constant, indicating high binding affinity.
Cellular IC ₅₀	7 nM[8][11]	Rat	Concentration for 50% inhibition of sAC-dependent cAMP accumulation in cells.
Selectivity	>1,000 nM	Human	No significant activity against transmembrane adenylyl cyclases (tmACs) and a panel of 322 kinases.[10]

Table 2: In Vivo Efficacy in Mouse Models

Parameter	Value	Route of Administration	Time Post-Administration
Dose	50 mg/kg[7][10][12]	Oral (gavage) / Injection	Single dose
Contraceptive Efficacy	100%[1][3]	Injection	Up to 2.5 hours
Contraceptive Efficacy	~91%[1][3]	Injection	At 3 - 3.5 hours
Sperm Motility	Immobile	Oral / Injection	Up to 2.5 hours[5][6]
Recovery of Motility	Partial recovery	Oral / Injection	After 3 hours[3][5][6]
Full Recovery	Nearly all sperm recovered	Oral / Injection	By 24 hours[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments conducted in mouse models to evaluate the efficacy of **TDI-11861**.

Animal Model

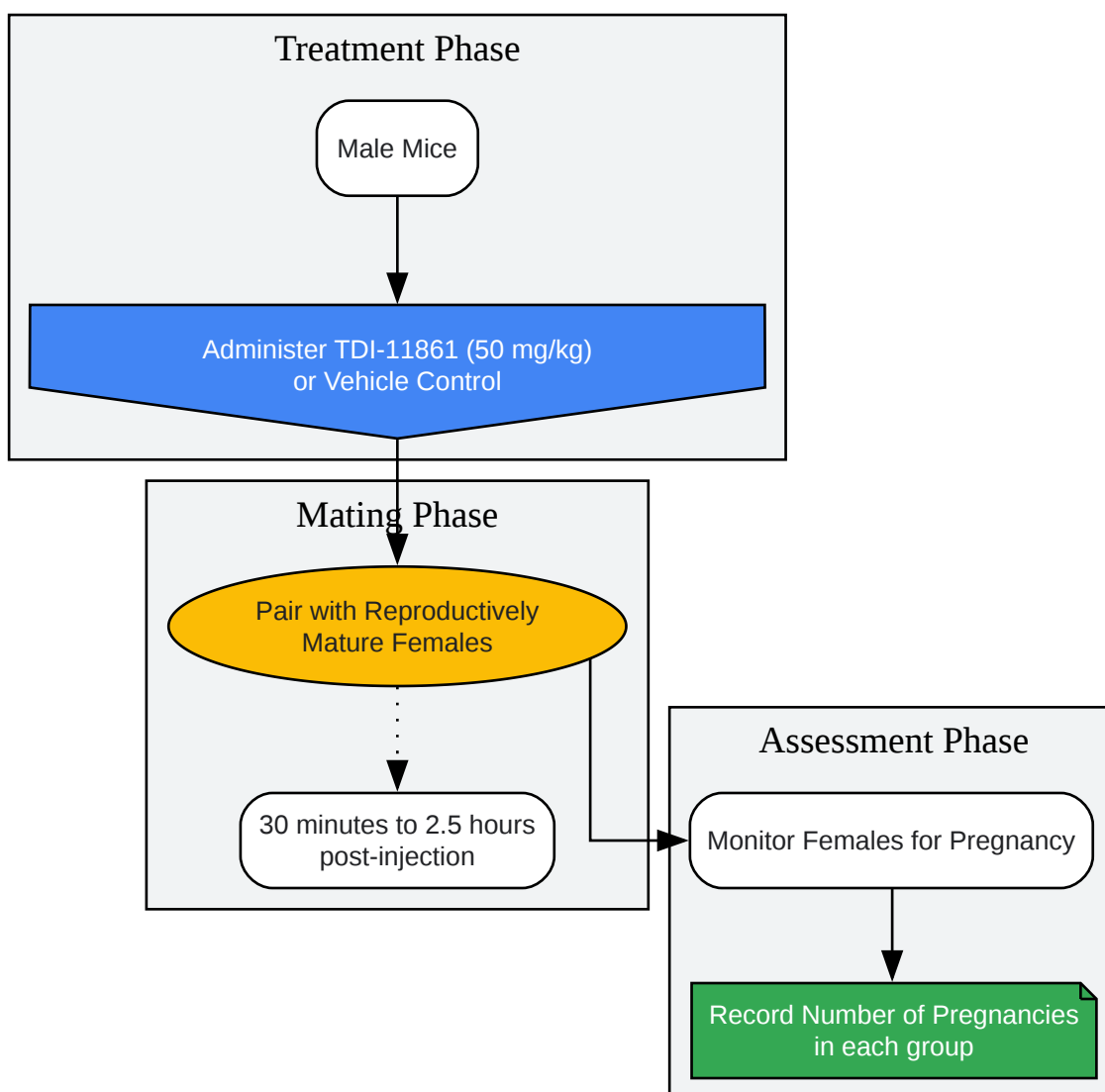
- Species: Mouse
- Sex: Male (for treatment), Female (for mating studies)
- Mating Behavior: Mice treated with **TDI-11861** exhibit normal mating behavior.[6][8][10]

Drug Administration

- Formulation: The specific formulation for in vivo studies is not detailed in the provided search results, but it is administered as a single dose.
- Routes of Administration:
 - Oral Gavage: A single dose of 50 mg/kg.[8]
 - Intraperitoneal (IP) Injection: A single dose.[9]

In Vivo Contraceptive Efficacy Study

This protocol is designed to assess the ability of **TDI-11861** to prevent pregnancy in female mice after mating with treated males.



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Caption: Experimental workflow for the in vivo contraceptive efficacy study.

Protocol:

- Administer a single 50 mg/kg dose of **TDI-11861** or a vehicle control to male mice via injection.[1][3]
- Between 30 minutes and 2.5 hours after administration, pair the treated male mice with reproductively mature female mice.[1][12]

- Allow mating to occur. Note that 52 different mating attempts were recorded in one study.[6][12]
- Separate the mice after the mating window.
- Monitor the female mice for signs of pregnancy over a typical gestation period.
- Record the number of pregnancies in the **TDI-11861**-treated group versus the control group. In published studies, zero pregnancies were observed in the treated group within the 2.5-hour window, while the control group showed a ~30% pregnancy rate.[1][12]

Sperm Motility Assessment

This protocol is used to evaluate the effect of **TDI-11861** on sperm motility.

Protocol:

- Administer a single oral dose (50 mg/kg) of **TDI-11861** to male mice.[8]
- At desired time points post-administration (e.g., 1 hour), euthanize the mice.
- Surgically extract sperm from the cauda epididymis.[8]
- Alternatively, for ejaculated sperm, retrieve them from the uteri of mated females one-hour post-coitus.[8]
- Assess sperm motility under a microscope. Sperm from **TDI-11861**-treated mice are expected to be immotile, showing only small vibratory movements, for up to 2.5 hours post-administration.[5][6][8]
- To assess recovery, repeat the motility assessment at later time points (e.g., 3 hours and 24 hours).[3][5][6]

cAMP Level Measurement

This protocol is for quantifying the intracellular cAMP levels in sperm to confirm the mechanism of action of **TDI-11861**.

Protocol:

- Isolate sperm from treated and control mice as described in the motility assessment protocol.
- Incubate the sperm in capacitating or non-capacitating media.[8]
- Measure intracellular cAMP levels using a suitable assay kit (e.g., ELISA).
- In the presence of **TDI-11861**, a significant reduction in bicarbonate-induced cAMP accumulation is expected in both mouse and human sperm.[8]

Safety and Reversibility

- Safety: No adverse side effects on long-term sperm function, male fertility, conception, physiology, or behavior were reported in mouse studies.[1] Mice treated with sAC inhibitors for six weeks showed no health problems.[3]
- Reversibility: The contraceptive effect of **TDI-11861** is temporary. Sperm begin to regain motility approximately 3 hours after administration, and fertility is fully restored within 24 hours.[3][5][6]

Conclusion

TDI-11861 has demonstrated remarkable efficacy as an on-demand, non-hormonal male contraceptive in preclinical mouse models. Its potent and selective inhibition of sAC leads to a rapid and reversible immobilization of sperm, preventing fertilization. The favorable safety profile and on-demand nature make **TDI-11861** a groundbreaking candidate for male contraception. Further studies in other animal models are underway to pave the way for potential clinical trials in humans.[3]

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